1,2-Dibromo-1-chloropropane

Vue d'ensemble

Description

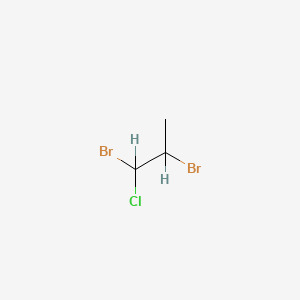

1,2-Dibromo-1-chloropropane is an organic compound with the molecular formula C3H5Br2Cl. It is a dense, colorless liquid, although commercial samples often appear amber or brown. This compound is known for its use as a soil fumigant and nematicide, particularly in agriculture. It has a pungent odor at high concentrations and is recognized for its significant health hazards, including carcinogenicity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dibromo-1-chloropropane can be synthesized through the addition of bromine and chlorine to propylene. The reaction typically involves the following steps:

Addition of Bromine: Propylene reacts with bromine to form 1,2-dibromopropane.

Chlorination: The 1,2-dibromopropane is then chlorinated to produce this compound.

The reaction conditions generally include:

Temperature: The reactions are carried out at room temperature or slightly elevated temperatures.

Pressure: Atmospheric pressure is usually sufficient.

Catalysts: No specific catalysts are required for these reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Raw Materials: Propylene, bromine, and chlorine.

Reaction Vessels: Large-scale reactors designed to handle the exothermic nature of halogen addition reactions.

Purification: The product is purified through distillation to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dibromo-1-chloropropane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Reduction Reactions: It can be reduced to form less halogenated compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Major Products

Substitution: Products include various substituted propanes depending on the nucleophile used.

Elimination: Major products are alkenes such as propene.

Reduction: Products include less halogenated propanes or propane itself.

Applications De Recherche Scientifique

1,2-Dibromo-1-chloropropane has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other halogenated compounds.

Biology: Studied for its effects on biological systems, including its mutagenic and carcinogenic properties.

Medicine: Research on its potential impacts on human health, particularly in occupational settings.

Industry: Utilized in the production of other chemicals and as a soil fumigant in agriculture .

Mécanisme D'action

The mechanism of action of 1,2-dibromo-1-chloropropane involves its interaction with cellular components:

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dibromoethane: Similar in structure but lacks the chlorine atom.

1,2-Dibromo-3-chloropropane: Another halogenated propane with similar properties.

1,2-Dibromopropane: Lacks the chlorine atom but has similar bromine content

Uniqueness

1,2-Dibromo-1-chloropropane is unique due to its combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and biological effects. Its use as a nematicide and soil fumigant also sets it apart from other similar compounds .

Activité Biologique

1,2-Dibromo-1-chloropropane (DBCP) is a halogenated organic compound with significant biological activity and toxicological implications. This article synthesizes findings from various studies on the compound's biological effects, mechanisms of action, and potential health risks associated with exposure.

- Chemical Formula : C₃H₅Br₂Cl

- Molecular Weight : 201.39 g/mol

- CAS Number : 96-12-8

Mechanisms of Toxicity

DBCP exhibits its biological activity primarily through the following mechanisms:

- DNA Damage : DBCP has been shown to induce DNA strand breaks and other forms of genetic damage in various animal models. Studies indicate that it activates pathways leading to DNA adduct formation, particularly in testicular cells of rats and guinea pigs .

- Metabolic Activation : The compound undergoes metabolic transformation to form reactive intermediates, which can bind to macromolecules such as proteins and nucleic acids, leading to toxicity. The liver is identified as a primary site for these metabolic processes, where conjugation with non-protein sulfhydryl groups occurs .

- Reproductive Toxicity : Exposure to DBCP has been linked to reproductive system damage, including azoospermia and oligospermia in male animals. Testicular atrophy and depletion of germ cells have also been observed following exposure .

Animal Studies

Numerous studies have evaluated the effects of DBCP on different animal species:

- Rats : Inhalation studies showed significant increases in lung and nasal tumors among Fischer 344 rats exposed to DBCP over extended periods. The incidence of renal damage was also noted, with nephritis and necrosis being common findings .

- Mice : Similar inhalation exposure resulted in decreased survival rates and increased tumor incidence in B6C3F1 mice .

- Guinea Pigs : These animals exhibited sensitivity to DBCP-induced DNA damage comparable to that observed in rats, highlighting species differences in susceptibility .

Case Studies

A population-based case-control study indicated an elevated risk of cancer among workers exposed to DBCP during its production or application. The study highlighted respiratory and reproductive health issues as significant concerns for occupational exposure .

Health Effects Summary

The health effects associated with DBCP exposure can be categorized into several key areas:

Propriétés

IUPAC Name |

1,2-dibromo-1-chloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br2Cl/c1-2(4)3(5)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWACZKSYLJCQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954314 | |

| Record name | 1,2-Dibromo-1-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32595-09-8 | |

| Record name | 1,2-Dibromo-1-chloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32595-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-1-chloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032595098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-1-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1-chloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.